3-Methylsulfonyl-azetidine

Vue d'ensemble

Description

3-Methylsulfonyl-azetidine is a compound that is related to various research areas, including the study of sulfonylurea herbicides, the synthesis of arylsulfonamides, and the copolymerization of sulfonylaziridines. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and synthesis of related sulfonyl and azetidine compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as described in the synthesis of arylsulfonamides, which includes the reaction of an enamine with an arylsulfonyl isocyanate . Additionally, the anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine and 1-(sec-butylsulfonyl)aziridine leads to the formation of poly(sulfonylaziridine) and linear poly(ethylenimine), indicating the reactivity of sulfonylaziridines in polymer synthesis .

Molecular Structure Analysis

The molecular structure of related sulfonyl compounds exhibits dynamic behavior in solution due to restricted rotation around certain bonds, as observed in arylsulfonamides and malonimide derivatives . This dynamic behavior is a result of the conjugation and steric hindrance within the molecules.

Chemical Reactions Analysis

Chemical reactions involving sulfonyl-azetidine derivatives can lead to various products. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to form 2,5-disubstituted pyrroles . The degradation of azimsulfuron, a sulfonylurea herbicide, results in different metabolites depending on the pH, with hydrolysis leading to products from the cleavage of the sulfonylurea bridge .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl and azetidine compounds are influenced by their molecular structure. For example, the pH-dependent hydrolysis rate of azimsulfuron indicates the sensitivity of sulfonylurea compounds to environmental conditions . The dynamic NMR behavior of arylsulfonamides and malonimides in solution suggests that these compounds have unique physical properties related to their molecular flexibility .

Applications De Recherche Scientifique

Synthesis and Energetic Building Blocks

- Scalable Production for Energetic Building Blocks: 3-Methylsulfonyl-azetidine derivatives, specifically 3-(Bromoethynyl)azetidine, have been utilized as highly energetic building blocks in the production of active pharmaceutical ingredients (APIs). A study described a scalable process for synthesizing these compounds, highlighting their energetic properties and potential explosive characteristics. This research emphasizes the significance of this compound derivatives in synthesizing energetic molecules for pharmaceutical applications (Kohler et al., 2018).

Synthesis of Complex Molecules

- Synthesis of Polyketides: Methylsulfonylated polyketides, which include this compound derivatives, have been synthesized by Neosartorya udagawae HDN13-313. The incorporation of the methylsulfonyl group from dimethyl sulfoxide (DMSO) into these compounds demonstrates the ability of certain fungi to modify natural products. This finding is significant in the context of exploring new methods for the synthesis of complex molecules (Yu et al., 2019).

- Convenient Synthesis of Novel Derivatives: Research has focused on the convenient synthesis of structurally novel 1,3-disubstituted azetidine derivatives, highlighting the versatility of azetidine building blocks. This work contributes to the development of new synthetic routes for azetidine derivatives, including those with a methylsulfonyl group (Kharul et al., 2008).

Synthesis of Antitumor Agents

- Antitumor Activity of Azetidine Derivatives: The synthesis of 6-alkylidenepenicillanate sulfones and related 3-alkylidene-2-azetidinones, including those with a methylsulfonyl group, has demonstrated potent cytotoxic properties. This research presents the potential of this compound derivatives in developing antitumor agents (Veinberg et al., 2004).

Synthesis of Functionalized Pyrrolidines

- Ring Expansion to Pyrrolidines: Studies on the ring expansion of 2-(α-hydroxyalkyl)azetidines, involving compounds like this compound, have been conducted to produce functionalized pyrrolidines. This research underscores the utility of azetidine derivatives in synthesizing a wide range of heterocyclic compounds (Durrat et al., 2008).

Synthesis of Saturated Azacycles

- Intermolecular sp3-C-H Amination: The preparation of substituted azetidines, including those with methylsulfonyl groups, has been achieved through intermolecular sp3-C-H amination of alkyl bromide derivatives. This method is significant in the synthesis of saturated azacycles, demonstrating the versatility of this compound in complex molecular constructions (Betz et al., 2019).

Safety and Hazards

The safety data sheet for azetidine indicates that it is highly flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and storing locked up in a well-ventilated place .

Orientations Futures

Mécanisme D'action

Target of Action

Azetidines, a class of compounds to which 3-methylsulfonyl-azetidine belongs, are known to be important in organic synthesis and medicinal chemistry . They are used in the synthesis of various bioactive molecules and natural products .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This reactivity provides a highly attractive entry to bond functionalization .

Biochemical Pathways

Azetidines have been used in various synthetic methodologies, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c .

Result of Action

Azetidines are known to be used in the synthesis of various bioactive molecules and natural products , suggesting that they may have diverse effects depending on the specific context of their use.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that its stability may be affected by factors such as temperature and exposure to oxygen.

Propriétés

IUPAC Name |

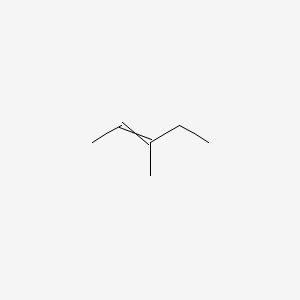

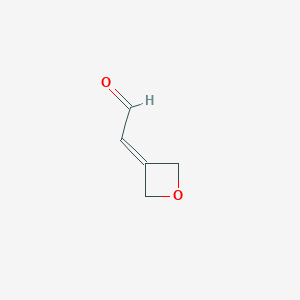

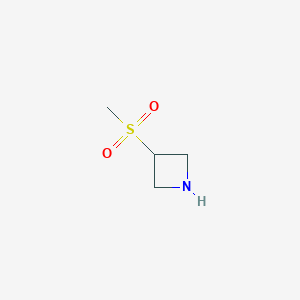

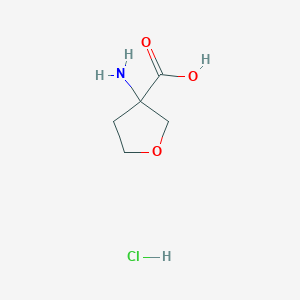

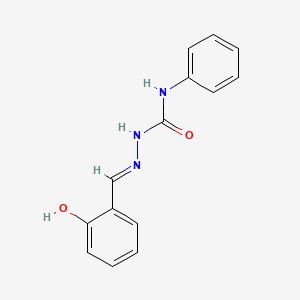

3-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSQXAPAQNXLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680585 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935668-43-2 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)